Navigating the Fluorinated Landscape: A Technical Guide to 2,2-Bis(trifluoromethyl)propanol
Navigating the Fluorinated Landscape: A Technical Guide to 2,2-Bis(trifluoromethyl)propanol
An In-depth Exploration of the Physical Properties and Structural Significance of a Key Fluorinated Alcohol for Researchers, Scientists, and Drug Development Professionals.
In the realm of fluorinated organic compounds, 2,2-Bis(trifluoromethyl)propanol stands out as a molecule of significant interest, primarily due to the profound impact of its geminal trifluoromethyl groups on its physicochemical properties. This guide provides a comprehensive overview of the physical properties of what is systematically known as 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol , the most common and well-characterized isomer fitting this nomenclature. We will also briefly address the isomeric 2,2-Bis(trifluoromethyl)-1-propanol to provide a complete picture. The unique electronic and steric attributes of these compounds make them valuable building blocks in medicinal chemistry and materials science, where the strategic incorporation of fluorine can dramatically alter molecular behavior.
Deciphering the Nomenclature: Structure and Isomerism
The name "2,2-Bis(trifluoromethyl)propanol" can be ambiguous. The most prevalent and commercially available compound corresponding to this name is 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol (CAS Number: 1515-14-6). This is a tertiary alcohol where two trifluoromethyl (-CF3) groups are attached to the second carbon of a propan-2-ol backbone.
Another structural isomer is 2,2-Bis(trifluoromethyl)-1-propanol (CAS Number: 2927-17-5), a primary alcohol. The distinct placement of the hydroxyl group leads to different physical and chemical characteristics. This guide will primarily focus on the tertiary alcohol due to the greater availability of experimental data.
Figure 1: Structural comparison of the two primary isomers of 2,2-Bis(trifluoromethyl)propanol.
Core Physical Properties: A Tabulated Overview
The introduction of two electron-withdrawing trifluoromethyl groups at the same carbon atom drastically influences the compound's properties compared to its non-fluorinated analog, tert-butanol. The high electronegativity of fluorine atoms leads to a significant inductive effect, impacting bond lengths, bond angles, and electron density distribution across the molecule.
Herein lies a summary of the key physical properties for 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol :
| Property | Value | Source(s) |
| CAS Number | 1515-14-6 | |
| Molecular Formula | C₄H₄F₆O | |
| Molecular Weight | 182.06 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 60-62 °C (lit.) | |
| Density | 1.484 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.3 (lit.) | |
| Flash Point | 113 °C (235.4 °F) - closed cup |
For the isomeric 2,2-Bis(trifluoromethyl)-1-propanol , publicly available data is more limited:
| Property | Value | Source(s) |
| CAS Number | 2927-17-5 | [1] |
| Molecular Formula | C₅H₆F₆O | [1] |
| Molecular Weight | 196.09 g/mol | [1] |
In-Depth Analysis of Key Physical Parameters
Boiling Point and Volatility
The boiling point of 1,1,1,3,3,3-hexafluoro-2-methyl-2-propanol (60-62 °C) is significantly lower than that of many other alcohols with similar molecular weights. This can be attributed to the bulky and electron-rich fluorine atoms, which can reduce the effectiveness of intermolecular hydrogen bonding, a primary force governing the boiling points of alcohols. While the hydroxyl group is still present, its ability to form strong hydrogen bond networks is sterically hindered by the two large trifluoromethyl groups.
Density
With a density of 1.484 g/mL at 25 °C, this fluorinated propanol is considerably denser than water. The high atomic mass of fluorine compared to hydrogen is the principal reason for this increased density. This property is a common characteristic of highly fluorinated organic compounds.
Acidity (pKa)
Figure 2: The inductive effect of the trifluoromethyl groups enhances the acidity of the alcohol.
Experimental Protocols: Determination of Physical Properties
The accurate determination of physical properties is paramount for the application of any chemical compound. Standard, well-established methodologies are employed, often with considerations for the unique nature of fluorinated compounds.
Boiling Point Determination
Apparatus: A standard distillation apparatus or a micro boiling point apparatus. Procedure:
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A small sample of the compound is placed in a distillation flask or a capillary tube.
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The sample is heated gradually.
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The temperature at which the liquid and vapor phases are in equilibrium at a given external pressure is recorded as the boiling point.
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For accuracy, the thermometer should be calibrated, and the atmospheric pressure should be recorded, as boiling point is pressure-dependent.
Density Measurement
Apparatus: A pycnometer or a digital density meter. Procedure (using a pycnometer):
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The empty pycnometer is weighed.
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It is then filled with the sample liquid, ensuring no air bubbles are present, and weighed again.
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The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) and weighed.
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The density of the sample is calculated using the formula: ρ_sample = (m_sample / m_reference) * ρ_reference
Refractive Index Measurement
Apparatus: An Abbe refractometer. Procedure:
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The refractometer is calibrated using a standard of known refractive index.
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A few drops of the sample are placed on the prism of the refractometer.
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The prism is closed, and the light source is adjusted.
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The refractive index is read from the scale when the dividing line between the light and dark fields is sharp and centered in the crosshairs.
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The temperature is controlled and recorded as the refractive index is temperature-dependent.
Safety, Handling, and Storage
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol is classified as a combustible liquid. It is also associated with acute toxicity if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
The physical properties of 2,2-Bis(trifluoromethyl)propanol, primarily referring to 1,1,1,3,3,3-hexafluoro-2-methyl-2-propanol, are a direct consequence of its highly fluorinated structure. The geminal trifluoromethyl groups impart a unique combination of properties, including relatively low boiling point, high density, and increased acidity, making it a subject of considerable interest in synthetic and medicinal chemistry. A thorough understanding of these properties is essential for its effective and safe utilization in research and development.
References
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Wikipedia. (n.d.). Nonafluoro-tert-butyl alcohol. Retrieved from [Link]
